N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-sulfonamide
Description
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-sulfonamide is a structurally complex sulfonamide derivative featuring a benzo[b][1,4]oxazepine core fused with a dimethyl-substituted oxo-tetrahydro ring system. The compound’s rigid bicyclic framework and sulfonamide group may enhance binding specificity and metabolic stability compared to simpler analogs .
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-4-phenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-23(2)15-29-21-13-10-18(14-20(21)24-22(23)26)25-30(27,28)19-11-8-17(9-12-19)16-6-4-3-5-7-16/h3-14,25H,15H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEMAEFYJCKVAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4)NC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Related Sulfonamide Derivatives
The compound shares functional and structural motifs with sulfonamide-containing heterocycles, such as the triazole-thiones and hydrazinecarbothioamides described in the literature (e.g., compounds [4–15] from International Journal of Molecular Sciences, 2014) . Below is a systematic comparison:
Structural and Functional Group Analysis
Spectral and Physicochemical Properties
Critical Analysis of Structural Divergence
- Heterocyclic Core : The benzooxazepine’s fused oxygen and nitrogen atoms create a planar, electron-rich system, differing from the triazole’s aromatic tri-nitrogen ring. This may influence π-π stacking or metal coordination in biological targets.
- Sulfonamide Orientation : Para-substitution on biphenyl in both compounds suggests shared pharmacophore features, but the benzooxazepine’s fused system may restrict conformational flexibility.
Q & A
Q. What are the common synthetic routes for N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-sulfonamide?
The synthesis typically involves multi-step reactions:
Cyclization : Formation of the benzo-fused oxazepine ring from precursors like o-aminophenols and ketones under acidic or basic conditions.
Sulfonation : Introduction of the biphenyl sulfonamide group via coupling reactions (e.g., using sulfonyl chlorides in the presence of bases like triethylamine).
Purification : Chromatography (e.g., silica gel column) or recrystallization to isolate the final product.
Critical steps include controlling reaction temperatures (often 60–100°C) and inert atmospheres to prevent oxidation .
Q. Which analytical techniques are essential for characterizing this compound?
Key methods include:
- NMR Spectroscopy : Confirms regiochemistry of the oxazepine ring and sulfonamide substitution patterns (e.g., H and C NMR) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, especially for detecting impurities .
- HPLC : Assesses purity (>95% is typical for research-grade material) .
Q. What types of chemical reactions does this compound undergo?
Reactivity is governed by its functional groups:
- Oxidation : The oxo group at position 4 can be oxidized to carboxylic acids using KMnO or CrO .
- Reduction : NaBH or LiAlH reduces the oxo group to a hydroxyl group .
- Substitution : Electrophilic aromatic substitution occurs at the biphenyl sulfonamide group with reagents like HNO/HSO .
Advanced Research Questions
Q. How can synthetic yields be optimized for multi-step reactions involving this compound?
Critical factors include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance sulfonation efficiency .
- Catalysts : Pd-based catalysts improve coupling reactions for biphenyl group introduction .
- Temperature Control : Low temperatures (0–5°C) minimize side reactions during cyclization .
Yield optimization often requires iterative adjustments using design of experiments (DoE) methodologies .
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?
Strategies include:
- 2D NMR Techniques : HSQC and HMBC to resolve overlapping signals in the oxazepine ring .
- X-ray Crystallography : Definitive confirmation of regiochemistry and stereochemistry .
- Comparative Analysis : Benchmarking against structurally similar compounds (e.g., PubChem entries with validated spectra) .
Q. What methodologies are used to study enzyme interactions with this compound?
Approaches include:
Q. How can contradictory biological activity data across studies be addressed?
Potential solutions:
- Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time .
- Metabolite Profiling : LC-MS to identify degradation products that may interfere with activity .
- Structural Analogs : Compare bioactivity of derivatives to isolate pharmacophoric features .
Q. What strategies enable regioselective functionalization of the oxazepine ring?
- Directing Groups : Install temporary protecting groups (e.g., Boc) to steer electrophilic substitution .
- Metal Catalysis : Pd-mediated C–H activation for selective arylations .
- Solvent Effects : Use of DMF to stabilize transition states in substitution reactions .
Notes
- Terminology : Full chemical names used throughout; no abbreviations.
- Methodological Focus : Answers emphasize experimental design and data interpretation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
